Tris(2,4-dimethoxyphenyl)phosphine CAS 95704-29-3 properties
Tris(2,4-dimethoxyphenyl)phosphine CAS 95704-29-3 properties
CAS: 95704-29-3 Formula: C₂₄H₂₇O₆P Molecular Weight: 442.44 g/mol [1][2]
Executive Summary
Tris(2,4-dimethoxyphenyl)phosphine is a specialized, electron-rich tertiary arylphosphine ligand used primarily in homogeneous catalysis.[1][2] Structurally, it occupies a strategic "middle ground" between the ubiquitous triphenylphosphine (TPP) and the highly basic, sterically demanding tris(2,4,6-trimethoxyphenyl)phosphine (TTMPP).[1]
Its defining feature is the 2,4-substitution pattern on the phenyl rings.[1] The para-methoxy group significantly enhances the sigma-donor capability of the phosphorus center via resonance, while the single ortho-methoxy group provides moderate steric protection and the potential for hemilabile coordination to metal centers.[1] This unique electronic and steric profile makes it an excellent candidate for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) where oxidative addition is the rate-determining step, yet excessive steric bulk must be avoided.[1][2]
Chemical Profile & Properties[1][2][3][4]
Structural Analysis
Unlike TPP, which is electronically neutral, or TTMPP, which is extremely basic (pKa ~11.[1]2) and sterically crowded (cone angle >180°), Tris(2,4-dimethoxyphenyl)phosphine offers a balanced profile.[1][2]
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Electronic Parameter: The presence of six methoxy groups (three ortho, three para) makes the phosphorus atom highly nucleophilic. This facilitates the stabilization of high-oxidation-state metal centers (e.g., Pd(II), Ni(II)).[1][2]
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Steric Environment: The ortho-methoxy groups increase the Tolman Cone Angle relative to TPP (145°), likely placing this ligand in the 160°–170° range. This bulk is sufficient to promote reductive elimination in catalytic cycles without completely shutting down substrate access.[2]
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Hemilability: Crystallographic studies of related phosphine chalcogenides suggest that the ortho-oxygen atoms can engage in weak intramolecular interactions with the phosphorus or coordinated metal center (Allen et al., 1990). This "hemilabile" character can stabilize coordinatively unsaturated intermediates, prolonging catalyst life.[1][2]
Physical Data Table[1]
| Property | Specification | Notes |
| Appearance | White to off-white crystalline solid | Sensitive to oxidation in solution.[1][2] |
| Solubility | DCM, Toluene, THF, Chloroform | Insoluble in water/alcohols.[1] |
| Melting Point | Solid (Vendor dependent) | Distinct from TTMPP (155–160 °C).[1][2] |
| Air Stability | Moderately Air-Sensitive | Store under Nitrogen/Argon at 2–8°C. |
| Oxidation State | P(III) | Rapidly oxidizes to phosphine oxide in solution.[1][2] |
Mechanistic Insights & Applications
Role in Palladium Catalysis
The ligand excels in cross-coupling cycles where the oxidative addition of an aryl halide to the Pd(0) center is difficult (e.g., electron-rich or deactivated aryl chlorides).[1]
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Oxidative Addition: The high electron density on the phosphorus pushes electron density onto the Palladium metal, making the Pd(0) species more nucleophilic and reactive toward Ar-X bonds.
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Transmetallation/Reductive Elimination: The moderate steric bulk of the ortho-methoxy groups encourages the formation of the cis-complex required for reductive elimination, while preventing the formation of inactive Pd-black aggregates.
Visualization: Ligand Steric & Electronic Map
The following diagram illustrates the logical relationship between the ligand's structural features and its catalytic performance.
Figure 1: Structural-Functional Logic of Tris(2,4-dimethoxyphenyl)phosphine in Catalysis.
Experimental Protocols
Synthesis (Grignard Route)
Note: While commercially available, in-house synthesis ensures freshness, critical for this oxidation-sensitive ligand.[1][2]
Reagents:
Protocol:
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Grignard Formation: In a flame-dried 3-neck flask under Argon, activate Mg turnings with a crystal of iodine. Add a solution of 1-Bromo-2,4-dimethoxybenzene in THF dropwise to maintain a gentle reflux. Stir for 2 hours after addition to complete formation of the arylmagnesium bromide.
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Phosphine Formation: Cool the Grignard solution to 0°C. Add PCl₃ (diluted in THF) dropwise over 30 minutes. The reaction is highly exothermic.
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Reflux: Warm to room temperature, then reflux for 3–4 hours to ensure substitution of all three chlorides.
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Workup: Cool to 0°C. Quench carefully with saturated NH₄Cl solution (degassed). Extract with Diethyl Ether or DCM under inert atmosphere.[2]
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Purification: Recrystallize from degassed Ethanol or Acetone/Methanol mixture. Do not use column chromatography without strict inert conditions, as the phosphine oxidizes on silica.
Standard Suzuki-Miyaura Coupling Screen
Objective: Coupling of deactivated Aryl Chloride with Phenylboronic Acid.[1][2]
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Catalyst Prep: In a glovebox, mix Pd(OAc)₂ (1 mol%) and Tris(2,4-dimethoxyphenyl)phosphine (2.2 mol%) in Dioxane.[1][2] Stir for 30 mins to form the active L₂Pd complex.
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Reaction: Add Aryl Chloride (1.0 mmol), Phenylboronic Acid (1.5 mmol), and K₃PO₄ (2.0 equiv).
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Execution: Heat at 80–100°C for 4–12 hours.
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Analysis: Filter through Celite and analyze conversion via GC-MS or NMR.
Handling & Stability (Self-Validating Safety)
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Oxidation Indicator: The pure phosphine is white. Upon oxidation to the phosphine oxide (P=O), the solid often becomes sticky or glassy and may develop a yellow tint.[1] If the melting point drops significantly or the 31P NMR shows a signal shift (typically downfield toward +20 to +40 ppm for oxides), the ligand is compromised.
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Storage: Must be stored in a tightly sealed vial under Argon/Nitrogen at 4°C.
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Solution Stability: Unstable in solution (DCM/Chloroform) if exposed to air.[1][2] Prepare solutions immediately prior to use.
References
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Allen, D. W., Bell, N. A., March, L. A., & Nowell, I. W. (1990).[1][3] Crystallographically determined Se...O and P...O interactions in tris(2,4-dimethoxyphenyl)phosphine selenide and the 2,4,6-trimethoxy analogue.[1][4][3][5][6][7] Polyhedron, 9(5), 681-685.[1][2][8] Link[1][2][4][8]
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Wada, M., & Higashizaki, S. (1984).[1][2] Highly basic tertiary phosphines.[2][6] Journal of the Chemical Society, Chemical Communications, (7), 482-483.[1] (Foundational work on methoxy-substituted phosphines). Link[1][2]
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Sigma-Aldrich. (n.d.).[1][2] Tris(2,4-dimethoxyphenyl)phosphine Product Sheet. Merck KGaA. Link[1][2]
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Beller, M., & Blaser, H. U. (Eds.).[1][2] (2012).[1][2] Organometallics in Process Chemistry. Springer Science & Business Media.[2] (Context on ligand selection for industrial coupling).
Sources
- 1. WO2008012108A2 - Process for the preparation of polyhydroxylated stilbenes via claisen condensation - Google Patents [patents.google.com]
- 2. solid | Sigma-Aldrich [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
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